molecular formula C14H25NO5 B12816188 Cis-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate

Cis-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate

Cat. No.: B12816188
M. Wt: 287.35 g/mol
InChI Key: LZJMMBXWYYRLSM-VHSXEESVSA-N
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Description

Cis-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C14H25NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cis-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Cis-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the tert-butyl groups can provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Cis-3-amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester
  • Cis-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

Cis-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of two tert-butyl groups. This structural feature imparts distinct chemical properties, such as increased steric bulk and hydrophobicity, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

ditert-butyl (3S,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)9-7-15(8-10(9)16)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m0/s1

InChI Key

LZJMMBXWYYRLSM-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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